1,3-Diazaspiro[4.6]undecane-2,4-dione
Overview
Description
1,3-Diazaspiro[4.6]undecane-2,4-dione is a chemical compound with the linear formula C9H14N2O2 . It is also known as Hexamethylenehydantoin .
Molecular Structure Analysis
The molecular formula of 1,3-Diazaspiro[4.6]undecane-2,4-dione is C9H14N2O2 . The average mass is 182.220 Da and the monoisotopic mass is 182.105530 Da .Scientific Research Applications
Crystal Structures and Hydrogen Bonding
1,3-Diazaspiro[4.6]undecane-2,4-dione has been studied for its crystal structures and hydrogen bonding patterns. These studies reveal the molecular structure and aggregation of molecules via N-H...O and N-H...N interactions, forming layered structures. Such insights are crucial for understanding molecular interactions and designing new materials (Todorov, Petrova, Naydenova, & Shivachev, 2009).
Synthesis of Derivatives
The compound has been used in the synthesis of various derivatives, like 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones, which have been confirmed through multiple spectroscopic methods. Such syntheses expand the range of compounds available for further research and applications (Ahmed et al., 2012).
Electrochemical Properties
Research on the electrochemistry of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media provides insights into their redox behavior. The main products of electrolytic oxidation and reduction processes have been identified, contributing to the understanding of their chemical properties and potential applications (Abou-Elenien et al., 1991).
Synthesis of Nitrogen-Containing Spiro Heterocycles
The compound is also key in synthesizing nitrogen-containing spiro heterocycles via catalyst-free methods. This synthesis approach is efficient and offers high yields, which is valuable for the production of such compounds for various applications (Aggarwal, Vij, & Khurana, 2014).
Crystal Structures of Novel Spiro Compounds
The synthesis and characterization of novel spiro compounds containing 1,5-dioxaspiro[5.5]undecane-2,4-dione have been explored. These studies provide crystal structures and molecular insights, crucial for the development of new materials and compounds (Zeng et al., 2010).
Safety And Hazards
properties
IUPAC Name |
1,3-diazaspiro[4.6]undecane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-7-9(11-8(13)10-7)5-3-1-2-4-6-9/h1-6H2,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXMKKYRTKSOCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90281740 | |
Record name | 1,3-Diazaspiro[4.6]undecane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90281740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diazaspiro[4.6]undecane-2,4-dione | |
CAS RN |
707-16-4 | |
Record name | MLS002638906 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22850 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Diazaspiro[4.6]undecane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90281740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diazaspiro[4.6]undecane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.